molecular formula C13H12BrNO B11764596 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine

2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine

Cat. No.: B11764596
M. Wt: 278.14 g/mol
InChI Key: IHTFBATWBOWMCE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydrofuro[3,2-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine typically involves multi-step organic reactions

    Formation of the Furo[3,2-C]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the furo[3,2-C]pyridine core can provide additional binding sites or structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)pyridine: Similar in structure but lacks the tetrahydrofuro ring, which may affect its chemical reactivity and biological activity.

    4-(4-Bromophenyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine: Another heterocyclic compound with a bromophenyl group, but with a different ring system.

    2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Contains an imidazo ring instead of the furo ring, which can lead to different electronic properties and reactivity.

Uniqueness

2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is unique due to its combination of a bromophenyl group with a tetrahydrofuro[3,2-C]pyridine core. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in drug design and materials science. Its ability to undergo diverse chemical reactions also enhances its utility as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13/h1-4,7,15H,5-6,8H2

InChI Key

IHTFBATWBOWMCE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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